molecular formula C14H22ClN3O2S B12407921 Sumatriptan hydrochloride

Sumatriptan hydrochloride

Cat. No.: B12407921
M. Wt: 331.9 g/mol
InChI Key: JUVOYQBBBAMFPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sumatriptan hydrochloride involves several key steps:

    Reacting 4-chlorobutyraldehyde and sodium pyrosulfite aqueous solution: to obtain sodium 4-chlorobutane-1,1-disulfonate.

    Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide and 4-chlorobutane-1,1-disulfonate: in the presence of an inorganic or organic acid catalyst, followed by neutralization with an alkali solution and extraction with an organic solvent to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

    Adding a phase transfer catalyst: to the above product, reacting with dimethylamine, extracting, decolorizing, and refining to obtain sumatriptan.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Sumatriptan hydrochloride undergoes various chemical reactions, including:

    Oxidation: Sumatriptan can be oxidized to form indole acetic acid metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Sumatriptan can undergo substitution reactions, particularly involving the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as dimethylamine and phase transfer catalysts are used.

Major Products Formed:

Scientific Research Applications

Sumatriptan hydrochloride has a wide range of scientific research applications:

Properties

Molecular Formula

C14H22ClN3O2S

Molecular Weight

331.9 g/mol

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H

InChI Key

JUVOYQBBBAMFPX-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl

Origin of Product

United States

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